![molecular formula C12H13BrFNO B11940599 1-(5-Bromo-2-fluorobenzoyl)piperidine](/img/structure/B11940599.png)
1-(5-Bromo-2-fluorobenzoyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-(5-Bromo-2-fluorobenzoyl)piperidine typically involves the reaction of 5-bromo-2-fluorobenzoyl chloride with piperidine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at a low temperature to ensure the complete formation of the desired product .
Chemical Reactions Analysis
1-(5-Bromo-2-fluorobenzoyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Scientific Research Applications
Scientific Research Applications
1-(5-Bromo-2-fluorobenzoyl)piperidine has diverse applications across multiple scientific disciplines:
Chemistry
- Intermediate for Complex Molecules : It serves as an intermediate in the synthesis of more complex organic compounds, facilitating the development of novel chemical entities .
- Reactivity Studies : The compound undergoes various reactions such as substitution, oxidation, reduction, and hydrolysis, making it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
- Biological Pathways : It is utilized in research to explore biological pathways and interactions, particularly those involving piperidine derivatives which are known for their biological activity .
- Potential Therapeutic Properties : Investigations into its pharmacological effects suggest potential applications in treating various conditions due to its interaction with biological targets .
Medicine
- Neuropharmacology : Research indicates that derivatives of piperidine compounds exhibit central nervous system effects, including potential antipsychotic properties. Studies have shown that similar compounds can act as antagonists to amphetamines, potentially leading to therapeutic applications in neuroleptic treatments .
- Antimicrobial and Anticancer Studies : Preliminary studies suggest that modifications in related compounds can enhance antimicrobial efficacy against pathogens like Staphylococcus aureus and Escherichia coli, as well as cytotoxic effects on cancer cell lines, warranting further exploration .
Data Tables
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial properties of bromopyridine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that structural modifications significantly influenced potency, suggesting that similar changes in this compound could enhance its antimicrobial activity.
Analgesic Activity Assessment
Research on piperidine derivatives demonstrated effectiveness in reducing pain responses in animal models. These findings imply that this compound may also possess analgesic properties worth investigating further.
Anticancer Investigations
Experiments assessing the cytotoxic effects of furan-containing compounds on cancer cell lines revealed promising results. Given its structural similarities, this compound could be explored for anticancer applications.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-fluorobenzoyl)piperidine involves its interaction with specific molecular targets. The compound binds to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(5-Bromo-2-fluorobenzoyl)piperidine can be compared with other similar compounds, such as:
- 1-(5-Bromo-2-chlorobenzoyl)piperidine
- 1-(5-Bromo-2-methylbenzoyl)piperidine
- 1-(5-Bromo-2-iodobenzoyl)piperidine
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications .
Properties
Molecular Formula |
C12H13BrFNO |
---|---|
Molecular Weight |
286.14 g/mol |
IUPAC Name |
(5-bromo-2-fluorophenyl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C12H13BrFNO/c13-9-4-5-11(14)10(8-9)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2 |
InChI Key |
SVEHPMHYGUHNFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C=CC(=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.